molecular formula C17H23N3O2S B2928332 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 897487-72-8

1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B2928332
CAS No.: 897487-72-8
M. Wt: 333.45
InChI Key: YDFNNEWBHHVXRO-UHFFFAOYSA-N
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Description

This compound is a chemical entity that has been mentioned in the context of being a potent and selective ALK5 inhibitor . It has been associated with good enzyme inhibitory activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The introduction of a methoxy group to the benzothiazole ring improved the solubility in certain bases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, a piperazine ring, and a methoxy group . The introduction of a methoxy group to the benzothiazole ring and the break up of the planarity between the imidazole ring and the thiazole ring improved the solubility in the lotion base .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve C-C and C-N bond formations . The reaction conditions are often mild, and the reactions are usually carried out in aqueous solvents without using any metal catalyst .

Scientific Research Applications

Synthesis and Drug Design

An efficient synthesis of potent PPARpan agonists highlights the use of complex chemical structures, including a derivative similar to the queried compound, for therapeutic applications. These syntheses involve regioselective bond formations and practical methods for introducing specific molecular fragments, indicating the relevance of such compounds in drug development processes (Guo et al., 2006).

Antimicrobial and Antibacterial Activities

Several studies have demonstrated the antimicrobial and antibacterial potential of compounds structurally related to the query. For instance, novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from specific chemical reactions have shown significant inhibitory activities against COX-2 selectivity, with promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Another study synthesized new 1,2,4-triazole derivatives demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Anticancer Activity

Research into piperazine-linked benzothiazolyl-4-thiazolidinones has yielded compounds with potent antibacterial effects against both Gram-positive and Gram-negative strains. The innovative use of a catalytic N-formylation process has enabled the creation of highly effective antibacterial agents, showcasing the therapeutic potential of these compounds in combating bacterial infections (Patel & Park, 2014). Additionally, novel derivatives designed and synthesized for anticancer activities have shown potent cytotoxic activities against human cancer cell lines, indicating the potential of these compounds in cancer treatment strategies (Gudisela et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the ALK5 enzyme and COX-1 enzyme . ALK5 is a type of kinase that plays a crucial role in the TGF-β signaling pathway, which is involved in cell growth and differentiation . COX-1, on the other hand, is an enzyme that plays a key role in the inflammatory response .

Mode of Action

The compound acts as a potent and selective inhibitor of the ALK5 enzyme . It exhibits good enzyme inhibitory activity, as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level . This suggests that the compound may interfere with the TGF-β signaling pathway, potentially influencing cell growth and differentiation processes .

In addition, the compound also shows weak inhibitory activity against the COX-1 enzyme . This suggests that it may have anti-inflammatory properties, as COX-1 is involved in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound’s interaction with the ALK5 enzyme suggests that it may affect the TGF-β signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis .

The compound’s inhibitory activity against the COX-1 enzyme suggests that it may also affect the prostaglandin synthesis pathway . This could potentially reduce the production of prostaglandins, which are involved in the inflammatory response .

Pharmacokinetics

The compound’s inhibitory activity against alk5 and cox-1 suggests that it may have good bioavailability

Result of Action

The compound’s action on the ALK5 enzyme and the TGF-β signaling pathway could potentially influence cell growth and differentiation processes . Its inhibitory activity against the COX-1 enzyme could potentially reduce inflammation by decreasing the production of prostaglandins .

Future Directions

The future directions for this compound could involve further studies to confirm its binding with human A2A receptor for the design and development of potent antagonists . Additionally, more research could be done to explore its potential applications in other areas, given its enzyme inhibitory activity .

Properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-11(2)16(21)19-7-9-20(10-8-19)17-18-14-13(22-4)6-5-12(3)15(14)23-17/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFNNEWBHHVXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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